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Compound Name: _ _
dibromopropiophenone

Cat. No.: B119324

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. Due to the limited
availability of direct experimental data for this specific compound, this guide leverages data
from its immediate precursor, 1-(4-isobutylphenyl)propan-1-one, and established chemical
principles for the synthesis and characterization of a,a-dibromoketones. This document is
intended to serve as a valuable resource for researchers in organic synthesis and medicinal
chemistry, offering a foundational understanding of this compound's characteristics and its
potential as a synthetic intermediate.

Chemical and Physical Properties

While experimental data for 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one is not readily
available in the literature, its properties can be predicted based on its structure and comparison
with related compounds. The properties of its precursor, 1-(4-isobutylphenyl)propan-1-one, are
well-documented and provide a useful baseline.

Table 1: Physicochemical Properties of 1-(4-isobutylphenyl)propan-1-one (Precursor)
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Property Value

Molecular Formula C13H1s0

Molecular Weight 190.28 g/mol

Appearance Liquid

Boiling Point 86-87 °C @ 0.3 Torr116-125 °C @ 270 Pa
Density 0.934 g/cm?3 (Predicted)

Predicted Properties of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one:

Molecular Formula: C13H1eBr20

e Molecular Weight: 348.08 g/mol

e Appearance: Expected to be a solid at room temperature, likely crystalline, with a color
ranging from white to off-white or yellow.

o Solubility: Expected to be soluble in a range of organic solvents such as dichloromethane,
chloroform, diethyl ether, and ethyl acetate. It is expected to be insoluble in water.

 Stability: Stable under normal laboratory conditions, but may be sensitive to light and strong
bases.

Synthesis

The synthesis of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one can be achieved through the
a,a-dibromination of its precursor, 1-(4-isobutylphenyl)propan-1-one. A common and effective
method for this transformation is the direct bromination using elemental bromine in a suitable
solvent, often with an acid catalyst.

Synthesis of the Precursor: 1-(4-isobutylphenyl)propan-
1-one

The precursor is synthesized via a Friedel-Crafts acylation of isobutylbenzene with propionyl
chloride, using a Lewis acid catalyst such as aluminum chloride.
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Caption: Synthesis of the precursor via Friedel-Crafts acylation.

Experimental Protocol: Dibromination of 1-(4-
iIsobutylphenyl)propan-1-one

This protocol describes a plausible method for the synthesis of the target compound.
Materials:

e 1-(4-isobutylphenyl)propan-1-one

o Elemental Bromine (Brz)

e Glacial Acetic Acid

e Sodium thiosulfate solution (aqueous, 10%)

o Saturated sodium bicarbonate solution (aqueous)
¢ Brine (saturated aqueous sodium chloride)

e Anhydrous magnesium sulfate or sodium sulfate
e Hexanes

o Ethyl acetate

Procedure:

 In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,
and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-(4-
isobutylphenyl)propan-1-one (1 equivalent) in glacial acetic acid.

e Cool the reaction mixture in an ice bath.

» Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution
via the dropping funnel. The addition should be dropwise to control the exothermic reaction
and the evolution of HBr gas.
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 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting
material.

e Pour the reaction mixture into a beaker containing ice-water.

e Quench the excess bromine by the dropwise addition of 10% sodium thiosulfate solution until
the orange/brown color dissipates.

» Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or
ethyl acetate (3 x volumes).

o Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

» Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a
mixture of hexanes and ethyl acetate) to afford 2,2-dibromo-1-(4-isobutylphenyl)propan-1-
one as a solid.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of 2,2-dibromo-1-(4-
isobutylphenyl)propan-1-one and data from analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Data

Aromatic protons: 2H, doublet, ~7.8-8.0 ppm
(ortho to carbonyl); 2H, doublet, ~7.2-7.4 ppm
(meta to carbonyl).Methyl protons (CHs): 3H,

1H NMR singlet, ~2.5-2.7 ppm.Isobutyl group: 2H,
doublet, ~2.5 ppm (-CHz-); 1H, multiplet, ~1.8-
2.0 ppm (-CH-); 6H, doublet, ~0.9 ppm (-
CH(CHs)z2).

Carbonyl carbon (C=0): ~185-190
ppm.Aromatic carbons: ~145-150 ppm (C-
isobutyl), ~130-135 ppm (C-carbonyl), ~129-131

13C NMR ppm (CH), ~128-130 ppm (CH).Dibrominated
carbon (-CBrz-): ~50-60 ppm.Methyl carbon (-
CHs): ~30-35 ppm.Isobutyl carbons: ~45 ppm (-
CHz-), ~30 ppm (-CH-), ~22 ppm (-CHs3).

C=0 stretch: ~1680-1700 cm~1.C-Br stretch:
~550-650 cm~1,Aromatic C-H stretch: ~3000-
3100 cm~1 Aliphatic C-H stretch: ~2850-2960

cm~L.

IR (Infrared)

Molecular lon (M*): Isotopic pattern
Mass Spec (MS) characteristic of two bromine atoms at m/z 346,
348, and 350.

Biological Activity and Potential Applications

a,0-Dihaloketones are versatile intermediates in organic synthesis, particularly for the
construction of heterocyclic compounds, many of which exhibit significant biological activity.
While the direct biological profile of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one has not
been reported, its structural features suggest potential as a precursor for various classes of
compounds. The presence of the 4-isobutylphenyl moiety, a key component of the nonsteroidal
anti-inflammatory drug (NSAID) ibuprofen, makes this compound an interesting starting
material for the synthesis of novel ibuprofen analogs and other potential therapeutic agents.
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The primary utility of this compound is as a building block in synthetic chemistry. The two
bromine atoms on the a-carbon and the electrophilic carbonyl group provide multiple reaction
sites for nucleophilic substitution and condensation reactions.

Caption: Synthetic utility as a precursor to bioactive heterocycles.

Safety and Handling

Warning: This compound is predicted to be a hazardous substance. All handling should be
performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate
personal protective equipment (PPE).

Personal Protective Equipment (PPE):

o Eye Protection: Chemical safety goggles and a face shield.

o Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

» Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

Handling Precautions:

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Keep away from heat, sparks, and open flames.

Handle in an inert atmosphere if the compound is found to be sensitive to air or moisture.

Ground all equipment when handling large quantities to prevent static discharge.
First Aid Measures:

 Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate
medical attention.
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» Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while
removing contaminated clothing. Seek immediate medical attention.

» Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower
and upper eyelids occasionally. Seek immediate medical attention.

 Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical
attention.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and
characterization of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one.

Caption: General workflow for synthesis and characterization.

Disclaimer

The information provided in this technical guide is based on established chemical principles
and data from related compounds. The predicted properties and experimental protocols have
not been experimentally verified for 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one and should
be used with caution. All laboratory work should be conducted with appropriate safety
measures and under the supervision of a qualified chemist.

 To cite this document: BenchChem. [Technical Guide: 2,2-dibromo-1-(4-
isobutylphenyl)propan-1-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119324#2-2-dibromo-1-4-isobutylphenyl-propan-1-
one-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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